molecular formula C19H15N3O2S B15023271 (6Z)-6-(2-methoxybenzylidene)-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(2-methoxybenzylidene)-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B15023271
M. Wt: 349.4 g/mol
InChI Key: HKTBVPANTREJOF-WJDWOHSUSA-N
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Description

The compound (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic molecule that belongs to the class of triazolothiazoles

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

(6Z)-6-[(2-methoxyphenyl)methylidene]-3-(3-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C19H15N3O2S/c1-12-6-5-8-14(10-12)17-20-21-19-22(17)18(23)16(25-19)11-13-7-3-4-9-15(13)24-2/h3-11H,1-2H3/b16-11-

InChI Key

HKTBVPANTREJOF-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=CC=C4OC)/S3

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2C(=O)C(=CC4=CC=CC=C4OC)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with a thioamide under acidic conditions to yield the triazolothiazole core structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the triazole ring can yield dihydro derivatives, which may have different chemical properties and applications.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro triazolothiazole derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its derivatives are being explored as potential treatments for various diseases, including infections and cancer. The compound’s ability to modulate biological pathways makes it a promising candidate for further development.

Industry

In the industrial sector, (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity is linked to the inhibition of enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-[(2-HYDROXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
  • (6Z)-6-[(2-CHLOROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
  • (6Z)-6-[(2-NITROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Uniqueness

The uniqueness of (6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

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